molecular formula C28H28ClN3O5 B12490542 Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12490542
M. Wt: 522.0 g/mol
InChI Key: YGUNIUCPKHLYQW-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a chlorinated methoxybenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Derivative: Starting with the piperazine ring, a benzoyl group is introduced through acylation using benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Benzamide Moiety: The chlorinated methoxybenzamide is synthesized separately and then coupled with the piperazine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZOATE): Lacks the benzamide moiety.

    4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOIC ACID: Lacks the ethyl ester group.

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-METHOXYBENZAMIDO)BENZOATE: Lacks the chlorine atom.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H28ClN3O5

Molecular Weight

522.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H28ClN3O5/c1-3-37-28(35)20-9-11-24(23(17-20)30-26(33)22-18-21(29)10-12-25(22)36-2)31-13-15-32(16-14-31)27(34)19-7-5-4-6-8-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33)

InChI Key

YGUNIUCPKHLYQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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